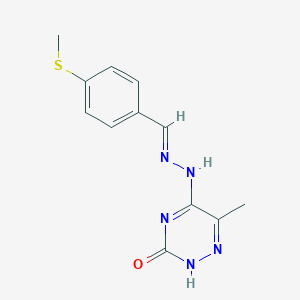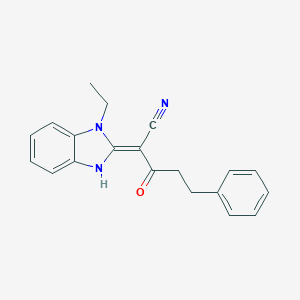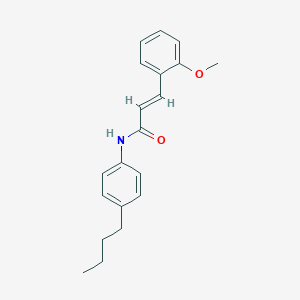![molecular formula C20H20FN3O2S B254814 5-(3-fluorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B254814.png)
5-(3-fluorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-fluorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione, also known as FQ-1, is a novel compound that has been synthesized for scientific research purposes. FQ-1 has shown potential as a therapeutic agent for various diseases, and its mechanism of action and biochemical and physiological effects are being studied extensively.
Mécanisme D'action
The exact mechanism of action of 5-(3-fluorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione is not fully understood, but it is believed to inhibit the activity of various enzymes and signaling pathways involved in cell growth and survival. 5-(3-fluorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione has been shown to induce apoptosis (programmed cell death) in cancer cells and to suppress the production of inflammatory cytokines in immune cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor and anti-inflammatory effects, 5-(3-fluorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione has been found to modulate various cellular processes, including DNA replication and repair, cell cycle progression, and protein synthesis. It has also been shown to affect the function of certain ion channels and transporters in cells.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-fluorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione has several advantages as a research tool, including its high potency and selectivity for certain targets, its ability to penetrate cell membranes, and its favorable pharmacokinetic properties. However, its synthesis is complex and time-consuming, and it may not be suitable for certain experimental systems or assays.
Orientations Futures
There are several potential future directions for research on 5-(3-fluorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione. One area of interest is the development of 5-(3-fluorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione derivatives with improved potency and selectivity for specific targets. Another direction is the investigation of 5-(3-fluorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione's effects on other diseases, such as neurodegenerative disorders. Additionally, 5-(3-fluorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione's potential as a therapeutic agent may be explored further in preclinical and clinical studies.
Méthodes De Synthèse
5-(3-fluorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione was synthesized using a multi-step process that involved the condensation of 3-fluoroaniline with 2-methylsulfanyl-4,6-dioxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid, followed by cyclization and oxidation. The final product was purified using column chromatography.
Applications De Recherche Scientifique
5-(3-fluorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione has been found to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and prostate cancer. It has also shown potential as an anti-inflammatory agent and has been studied for its effects on autoimmune diseases such as rheumatoid arthritis. Additionally, 5-(3-fluorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione has been investigated for its antimicrobial properties, particularly against drug-resistant bacteria.
Propriétés
Nom du produit |
5-(3-fluorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione |
|---|---|
Formule moléculaire |
C20H20FN3O2S |
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
5-(3-fluorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C20H20FN3O2S/c1-20(2)8-12-15(13(25)9-20)14(10-5-4-6-11(21)7-10)16-17(22-12)23-19(27-3)24-18(16)26/h4-7,14H,8-9H2,1-3H3,(H2,22,23,24,26) |
Clé InChI |
DTEZKOCMQQTALD-UHFFFAOYSA-N |
SMILES isomérique |
CC1(CC2=C(C(C3=C(N2)NC(=NC3=O)SC)C4=CC(=CC=C4)F)C(=O)C1)C |
SMILES |
CC1(CC2=C(C(C3=C(N2)NC(=NC3=O)SC)C4=CC(=CC=C4)F)C(=O)C1)C |
SMILES canonique |
CC1(CC2=C(C(C3=C(N2)NC(=NC3=O)SC)C4=CC(=CC=C4)F)C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[2-[(3,5-dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254735.png)
![3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(Z)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]propanamide](/img/structure/B254738.png)


![ethyl 7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B254741.png)
![4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide](/img/structure/B254743.png)
![4-(2-butan-2-ylsulfanyl-8,8-dimethyl-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl)benzonitrile](/img/structure/B254746.png)
![4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B254747.png)
![2-[3-(2-[4-(allyloxy)phenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B254750.png)
![2-[2-oxo-3-(6-oxo-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B254751.png)
![9-[5-(2-nitrophenyl)furan-2-yl]-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B254755.png)
![5-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B254758.png)
![3-(2-ethoxyphenoxy)-8-[(4-methylpiperazin-1-ium-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-7-olate](/img/structure/B254759.png)